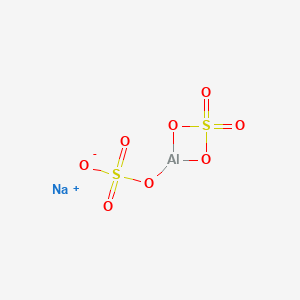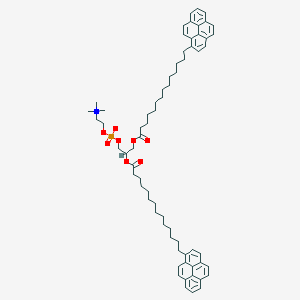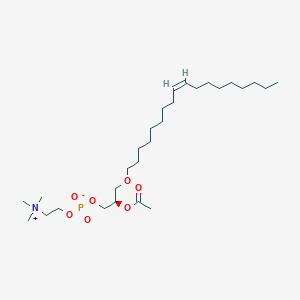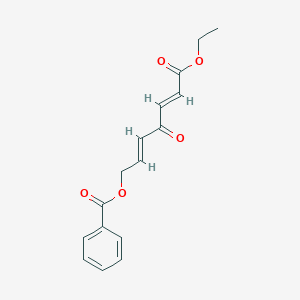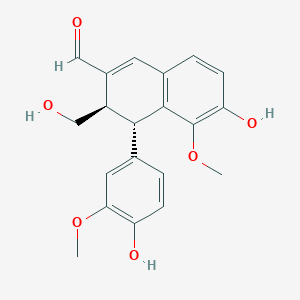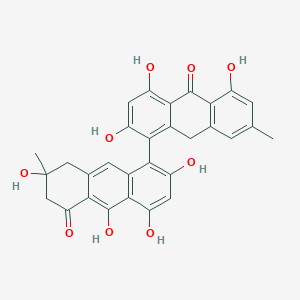![molecular formula C4H9O6P B161495 [(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate CAS No. 130971-02-7](/img/structure/B161495.png)
[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate, also known as Acetyl-CoA, is a crucial molecule in cellular metabolism. It is an intermediate in the breakdown of carbohydrates, fats, and proteins and is involved in the synthesis of fatty acids, cholesterol, and steroid hormones.
Applications De Recherche Scientifique
1. Metabolic Inhibitor in Bacteria
(2R)-2-hydroxy-3-oxobutyl dihydrogen phosphate has been studied as a metabolic inhibitor in bacteria, particularly Escherichia coli. It interferes with normal phosphoglyceride metabolism by inhibiting the accumulation of certain phospholipids like phosphatidylglycerol, impacting protein accumulation. This compound serves as a competitive inhibitor in specific biochemical reactions, providing insights into bacterial metabolism and potential targets for antibacterial drugs (Tang, Engel, & Tropp, 1979).
2. Study of Toxicity and Metabolism
Research has been conducted to understand the metabolic response and toxicity of related organophosphorous compounds, using techniques like NMR-based metabonomics. These studies provide critical insights into the impact of these compounds on biological systems and their potential toxic effects (Neerathilingam et al., 2010).
3. Target for Antibacterial and Antiparasitic Drugs
Compounds related to (2R)-2-hydroxy-3-oxobutyl dihydrogen phosphate are being explored as targets for developing antibacterial and antiparasitic drugs. Their inhibitory activity against key enzymes in isoprenoid biosynthesis, crucial for the survival of pathogenic bacteria and parasites, makes them valuable in drug development (Kuntz et al., 2005).
4. Adhesive Polymers and Dentistry Applications
This compound and its analogs have found applications in the synthesis of adhesive polymers, particularly in dentistry. They exhibit improved hydrolytic stability and can be used to enhance adhesion properties in dental treatments (Moszner et al., 2006).
5. Impact on Nuclear Receptors
Studies have shown that primary metabolites of organophosphate flame retardants, closely related to (2R)-2-hydroxy-3-oxobutyl dihydrogen phosphate, can affect human nuclear receptors. These findings are significant in understanding the potential health impacts of these chemicals, especially in relation to hormone disruption (Kojima et al., 2016).
6. Pharmacokinetic Studies
Pharmacokinetic studies involving related compounds have been conducted to evaluate their metabolism and potential as therapeutic agents. This research is crucial for drug development and understanding the bioavailability and safety of new drugs (Jia et al., 2016).
Propriétés
Numéro CAS |
130971-02-7 |
|---|---|
Nom du produit |
[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate |
Formule moléculaire |
C4H9O6P |
Poids moléculaire |
184.08 g/mol |
Nom IUPAC |
[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate |
InChI |
InChI=1S/C4H9O6P/c1-3(5)4(6)2-10-11(7,8)9/h4,6H,2H2,1H3,(H2,7,8,9)/t4-/m1/s1 |
Clé InChI |
OKYHYXLCTGGOLM-BYPYZUCNSA-N |
SMILES isomérique |
CC(=O)[C@@H](COP(=O)(O)O)O |
SMILES |
CC(=O)C(COP(=O)(O)O)O |
SMILES canonique |
CC(=O)C(COP(=O)(O)O)O |
Synonymes |
3,4-DHBP 3,4-dihydroxy-2-butanone-4-phosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



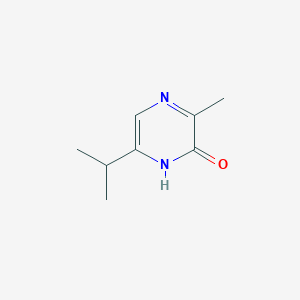


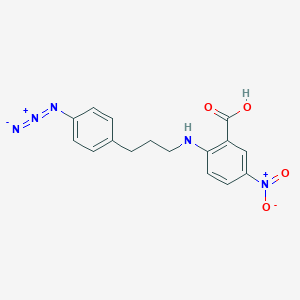

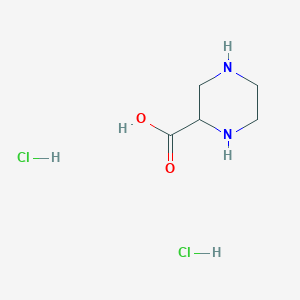
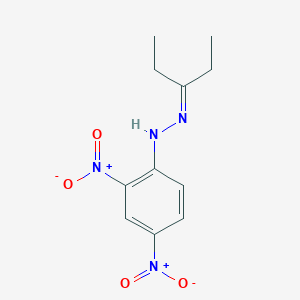
![3-Amino-5-[(methylamino)carbonyl]benzoic acid](/img/structure/B161425.png)
